

An In-depth Technical Guide to 1-Ethynyl-2-propoxybenzene

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Compound of Interest

Compound Name: 1-Ethynyl-2-propoxybenzene

CAS No.: 1565713-18-9

Cat. No.: B2671882

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **1-Ethynyl-2-propoxybenzene** (CAS 1565341-07-2) is scarce in publicly available literature. This guide has been compiled by leveraging data from structurally similar analogues, established chemical principles, and predictive models to provide a comprehensive technical overview. All inferred data is clearly indicated.

Introduction: Unveiling a Versatile Building Block

1-Ethynyl-2-propoxybenzene is an aromatic organic compound featuring a benzene ring substituted with an ethynyl group and a propoxy group at the ortho position. This unique arrangement of a reactive terminal alkyne and a lipophilic alkoxy group makes it a promising, yet underexplored, building block in synthetic chemistry. Its structural motifs are found in various classes of molecules with applications ranging from materials science to medicinal chemistry. The terminal alkyne is a versatile handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The propoxy group can

influence the molecule's solubility, steric hindrance, and electronic properties, potentially fine-tuning the characteristics of derivative compounds.

This guide provides a detailed examination of the known and predicted properties of **1-Ethynyl-2-propoxybenzene**, its probable synthetic routes, and its potential applications, offering a valuable resource for researchers interested in harnessing its synthetic potential.

Physicochemical Properties: A Comparative Analysis

While specific, experimentally determined physicochemical properties for **1-Ethynyl-2-propoxybenzene** are not readily available, we can infer its likely characteristics by examining its isomers and analogues. The following table presents a compilation of data for related compounds to provide a reasonable estimation.

Property	1-Ethynyl-4-propoxybenzene[1][2][3][4]	1-Ethoxy-4-ethynylbenzene[5]	Phenylacetylene[6][7][8]	1-Ethynyl-2-propoxybenzene (Predicted)
CAS Number	39604-97-2	79887-14-2	536-74-3	1565341-07-2
Molecular Formula	C ₁₁ H ₁₂ O	C ₁₀ H ₁₀ O	C ₈ H ₆	C ₁₁ H ₁₂ O
Molecular Weight	160.21 g/mol	146.19 g/mol	102.13 g/mol	160.21 g/mol
Boiling Point	93 °C (Predicted)	Not Available	142-144 °C	Expected to be similar to its para-isomer, likely in the range of 90-110 °C under reduced pressure.
Density	0.98 g/cm ³ (Predicted)	Not Available	0.93 g/cm ³	Expected to be slightly less than 1 g/cm ³ .
Appearance	Not Specified	Not Specified	Colorless liquid	Predicted to be a colorless to pale yellow liquid at room temperature.

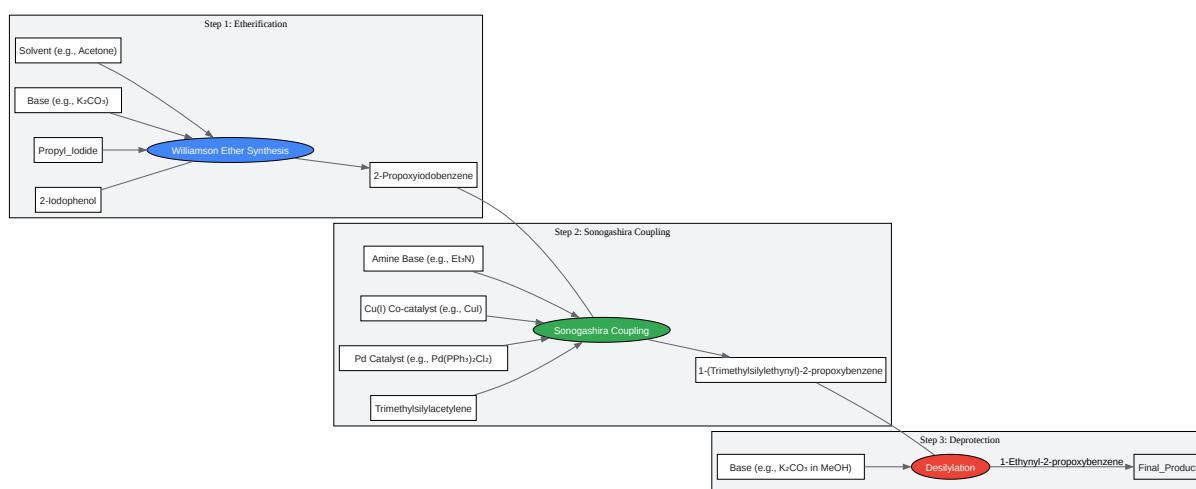
The ortho-position of the propoxy group in **1-Ethynyl-2-propoxybenzene**, compared to its para-isomer, may lead to slight differences in its physical properties due to potential intramolecular interactions and steric effects. However, the overall values are expected to be in a similar range.

Synthesis and Purification: A Probable Pathway via Sonogashira Coupling

The most logical and widely employed method for the synthesis of aryl acetylenes is the Sonogashira cross-coupling reaction.^{[9][10][11][12]} This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of **1-Ethynyl-2-propoxybenzene**, the likely precursors would be 1-halo-2-propoxybenzene (preferably iodo or bromo for higher reactivity) and a protected or terminal acetylene source.

A plausible synthetic route would involve the initial preparation of 2-propoxyiodobenzene followed by a Sonogashira coupling with a suitable acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **1-Ethynyl-2-propoxybenzene**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Propoxyiodobenzene

- To a solution of 2-iodophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Add propyl iodide (1.2 eq) to the mixture.
- Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-propoxyiodobenzene.

Step 2 & 3: Synthesis of **1-Ethynyl-2-propoxybenzene**

- To a solution of 2-propoxyiodobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq).
- Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- The crude TMS-protected product can be directly used for the next step. Dissolve the crude product in methanol and add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 2-4 hours.
- After the deprotection is complete (monitored by TLC), remove the methanol under reduced pressure.
- Partition the residue between water and diethyl ether.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product by column chromatography on silica gel to yield **1-Ethynyl-2-propoxybenzene**.

Spectroscopic Characterization: Predicted Spectral Data

Based on the analysis of similar compounds, the following spectroscopic characteristics are anticipated for **1-Ethynyl-2-propoxybenzene**:

- ^1H NMR:
 - Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.
 - Acetylenic proton: A singlet around δ 3.0-3.5 ppm.
 - Propoxy group protons: A triplet for the $-\text{OCH}_2-$ group around δ 3.9-4.1 ppm, a sextet for the $-\text{CH}_2-$ group around δ 1.7-1.9 ppm, and a triplet for the $-\text{CH}_3$ group around δ 0.9-1.1 ppm.
- ^{13}C NMR:
 - Aromatic carbons: Signals in the range of δ 110-160 ppm.
 - Alkynyl carbons: Two signals in the range of δ 75-95 ppm.

- Propoxy group carbons: Signals for -OCH₂- around δ 70 ppm, -CH₂- around δ 22 ppm, and -CH₃ around δ 10 ppm.
- IR Spectroscopy:
 - A sharp, weak absorption band for the terminal C \equiv C-H stretch around 3300 cm⁻¹.
 - A weak to medium absorption for the C \equiv C stretch in the range of 2100-2150 cm⁻¹.
 - Strong absorptions for the C-O-C stretch of the ether linkage around 1250 cm⁻¹.
 - C-H stretching and bending vibrations for the aromatic ring and the alkyl chain in their characteristic regions.

Reactivity and Potential Applications

The reactivity of **1-Ethynyl-2-propoxybenzene** is dominated by the terminal alkyne functionality.^{[13][14][15]} This group is known to participate in a wide array of chemical transformations, making the molecule a versatile intermediate.

Key Reactions:

- Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This is a powerful tool for bioconjugation and materials science.
- Sonogashira and other Cross-Coupling Reactions: It can be further functionalized by coupling with various aryl or vinyl halides.
- Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively.
- Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or fully reduced to an alkane.
- Mannich Reaction: Reaction with an aldehyde and a secondary amine yields propargylamines.

Potential Applications:

- **Medicinal Chemistry and Drug Discovery:** The ethynyl group is a recognized privileged structure in medicinal chemistry, present in a number of approved drugs.[16] **1-Ethynyl-2-propoxybenzene** could serve as a precursor for the synthesis of novel therapeutic agents. Its derivatives could be explored as enzyme inhibitors or receptor ligands.
- **Materials Science:** As a monomer, it could be used in the synthesis of poly(phenyleneethynylene)s (PPEs), which are conjugated polymers with interesting photophysical and electronic properties.[11][17] These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.
- **Molecular Probes:** The terminal alkyne allows for the straightforward attachment of reporter groups (e.g., fluorophores, biotin) via click chemistry, enabling its use as a molecular probe in chemical biology.[16]

Safety and Handling

Specific toxicity data for **1-Ethynyl-2-propoxybenzene** is not available. However, based on the safety profiles of similar compounds like phenylacetylene and other alkoxy-substituted aromatics, the following precautions are recommended:[6][7][8][18]

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7]
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames as it is likely to be a combustible liquid.[6][7]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
- **First Aid Measures:**
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

- If inhaled: Move the person into fresh air.
- If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

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